molecular formula C11H16F2N2O2 B2367311 Tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate CAS No. 2460757-44-0

Tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B2367311
CAS No.: 2460757-44-0
M. Wt: 246.258
InChI Key: UNVMXTTUXBOWSJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a cyanomethyl group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the cyanomethyl group and the difluorination. The tert-butyl ester is often introduced as a protecting group during the synthesis to ensure stability and reactivity of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

    Tert-butyl 2-(cyanomethyl)-4-fluoropyrrolidine-1-carboxylate: Similar structure but with only one fluorine atom.

    Tert-butyl 2-(cyanomethyl)-4,4-dichloropyrrolidine-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Tert-butyl 2-(cyanomethyl)-4,4-dimethylpyrrolidine-1-carboxylate: Similar structure but with methyl groups instead of fluorine.

Uniqueness: The presence of two fluorine atoms in tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)6-8(15)4-5-14/h8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVMXTTUXBOWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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